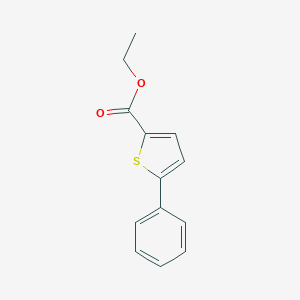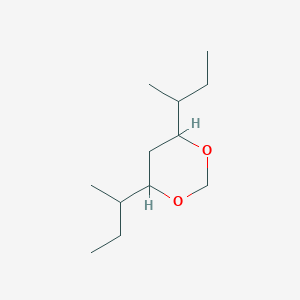
m-Dioxane, 4,6-di-sec-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M-Dioxane, 4,6-di-sec-butyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a cyclic ether that is characterized by its high boiling point and low solubility in water. In
Wirkmechanismus
The mechanism of action of m-Dioxane, 4,6-di-sec-butyl- is not well understood. However, it is believed that this compound may act as a modulator of certain cellular processes, including ion channels and enzymes.
Biochemical and Physiological Effects:
M-Dioxane, 4,6-di-sec-butyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, m-Dioxane, 4,6-di-sec-butyl- has been shown to have anticonvulsant and anesthetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using m-Dioxane, 4,6-di-sec-butyl- in lab experiments is its high boiling point and low solubility in water. This makes it an ideal solvent for certain organic reactions. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving m-Dioxane, 4,6-di-sec-butyl-. One area of interest is the potential use of this compound as an anesthetic. Additionally, further studies are needed to better understand the mechanism of action of m-Dioxane, 4,6-di-sec-butyl- and its potential applications in various fields of science.
Synthesemethoden
M-Dioxane, 4,6-di-sec-butyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromo-2-methylpropane with sodium hydroxide in the presence of 1,4-dioxane. This reaction produces m-Dioxane, 4,6-di-sec-butyl- as a byproduct.
Wissenschaftliche Forschungsanwendungen
M-Dioxane, 4,6-di-sec-butyl- has been widely used in scientific research due to its unique properties. This compound is commonly used as a solvent in organic chemistry, as well as a reagent in the synthesis of other compounds. Additionally, m-Dioxane, 4,6-di-sec-butyl- has been used in various biochemical and physiological studies.
Eigenschaften
CAS-Nummer |
16731-97-8 |
|---|---|
Produktname |
m-Dioxane, 4,6-di-sec-butyl- |
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
4,6-di(butan-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-9(3)11-7-12(10(4)6-2)14-8-13-11/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
IDWHCBUZRIOADH-UHFFFAOYSA-N |
SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
Kanonische SMILES |
CCC(C)C1CC(OCO1)C(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




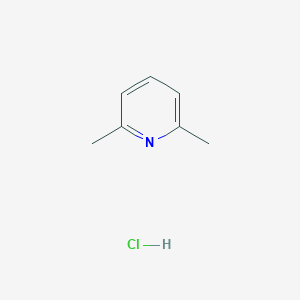
![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)
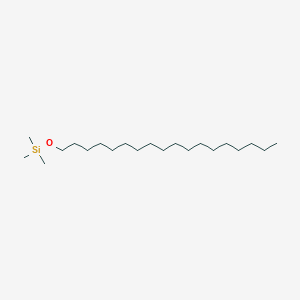


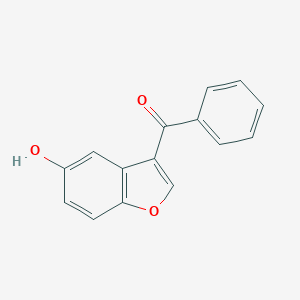
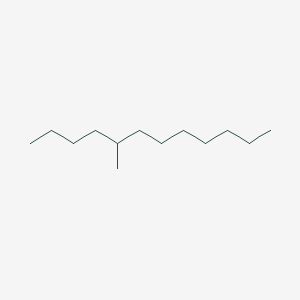


![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)
